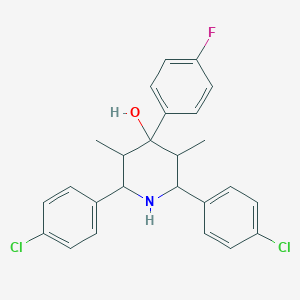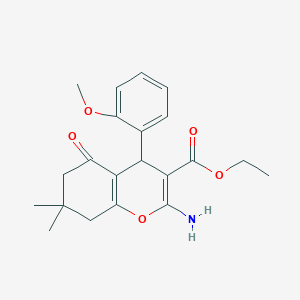
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide, also known as BAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAC is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing one nitrogen and two carbon atoms.
Mécanisme D'action
The mechanism of action of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting the activity of HDACs, this compound may be able to alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDACs, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may be related to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for cancer research, as it allows researchers to study the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have cytotoxic effects on some normal cells, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. One area of interest is the development of new cancer treatments based on this compound. Researchers are currently investigating the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, researchers are investigating the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new drugs that target similar pathways.
Méthodes De Synthèse
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide can be synthesized by reacting 2-bromo-2-methylpropane with sodium azide to form 2-azido-2-methylpropane. The resulting compound is then reacted with butylamine and carbon dioxide to produce this compound. This synthesis method has been extensively studied and optimized, resulting in a high yield of this compound.
Applications De Recherche Scientifique
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-butyl-1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-5-6-12-10(15)9-7-13(9)11(2,3)8-14/h9,14H,4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTYLXVDKQEDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CN1C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5058911.png)
![2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid](/img/structure/B5058918.png)
![diphenylmethanone [4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5058927.png)

![6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5058947.png)
![2-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5058948.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B5058956.png)
![N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5058958.png)

![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5058971.png)

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5058990.png)